2,4-Diiodo-6-nitrophenol

Catalog No.
S12990056
CAS No.
20294-48-8
M.F
C6H3I2NO3
M. Wt
390.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diiodo-6-nitrophenol

CAS Number

20294-48-8

Product Name

2,4-Diiodo-6-nitrophenol

IUPAC Name

2,4-diiodo-6-nitrophenol

Molecular Formula

C6H3I2NO3

Molecular Weight

390.90 g/mol

InChI

InChI=1S/C6H3I2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H

InChI Key

RDZLPOIBPKABGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)I

2,4-Diiodo-6-nitrophenol is an organic compound characterized by the presence of two iodine atoms and a nitro group attached to a phenolic ring. Its molecular formula is C6H3I2NO3C_6H_3I_2NO_3, and it has a molecular weight of approximately 390.9 g/mol. The compound typically appears as pale yellow crystalline solids and is known for its light sensitivity and weak acidic properties, with a predicted pKa of around 3.85 .

This compound is part of a larger class of halogenated and nitrated phenols, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and analytical chemistry .

2,4-Diiodo-6-nitrophenol exhibits reactivity typical of both halogenated compounds and nitrophenols. It can undergo various reactions such as:

  • Electrophilic substitution: The presence of iodine enhances the electrophilic character of the aromatic ring, allowing it to participate in further substitution reactions.
  • Nucleophilic substitution: The nitro group can facilitate nucleophilic attacks, making this compound useful in synthesizing more complex molecules.
  • Decomposition reactions: Upon heating, it can emit toxic fumes, including iodine and nitrogen oxides, indicating its potential hazards during handling .

Research indicates that 2,4-diiodo-6-nitrophenol possesses biological activity that may warrant further investigation. It has been noted for its potential as an anthelmintic agent, which suggests its utility in treating parasitic infections . Additionally, studies have shown that compounds of this nature can exhibit toxicity towards various biological systems, impacting respiration and heart rates in experimental animals .

The synthesis of 2,4-diiodo-6-nitrophenol can be achieved through several methods:

  • Nitration of Diiodophenol: This method involves the nitration of 2,4-diiodophenol using nitric acid under controlled conditions to introduce the nitro group into the aromatic ring.
  • Halogenation Reactions: Starting from phenolic compounds, halogenation with iodine can be performed followed by nitration to yield the desired product.
  • Organic Synthesis Techniques: Advanced organic synthesis techniques may also be employed to create this compound as part of multi-step synthetic routes aimed at developing more complex molecules .

2,4-Diiodo-6-nitrophenol finds utility in various applications:

  • Analytical Chemistry: It serves as a reagent in spectroscopic analyses and chromatography due to its distinctive spectral properties.
  • Organic Synthesis: This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Toxicity Studies: It plays a role in quantitative structure-activity relationship (QSAR) studies aimed at predicting the toxicity of phenolic compounds to aquatic organisms like Tetrahymena pyriformis .

Studies on the interactions of 2,4-diiodo-6-nitrophenol with biological systems have highlighted its potential effects on cellular respiration and metabolic processes. Its toxicity profile suggests that it may interact adversely with cellular components, leading to increased oxidative stress or disruption of normal physiological functions . Further research is necessary to elucidate specific interaction mechanisms.

Several compounds share structural similarities with 2,4-diiodo-6-nitrophenol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,4-Dibromo-6-nitrophenolC6H3Br2NO3C_6H_3Br_2NO_3Contains bromine instead of iodine; similar reactivity pattern .
2,6-Diiodo-4-nitrophenolC6H3I2NO3C_6H_3I_2NO_3Iodine positioned differently; used in similar applications .
4-NitrophenolC6H5NO3C_6H_5NO_3Lacks halogen substitutions; widely studied for its biological activity .
2,6-Dibromo-4-nitrophenolC6H3Br2NO3C_6H_3Br_2NO_3Similar structure but with bromine; used in organic synthesis .

The uniqueness of 2,4-diiodo-6-nitrophenol lies in its specific combination of iodine and nitro groups positioned at critical locations on the phenolic ring, which significantly influences its chemical behavior and biological activity compared to similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

390.82024 g/mol

Monoisotopic Mass

390.82024 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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